molecular formula C18H13NO B8268309 4-(Dibenzo[b,d]furan-3-yl)aniline

4-(Dibenzo[b,d]furan-3-yl)aniline

Cat. No.: B8268309
M. Wt: 259.3 g/mol
InChI Key: LBFSAMGRDQEQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibenzo[b,d]furan-3-yl)aniline (CAS 2174904-30-2) is a high-purity aromatic amine building block valued in advanced materials and pharmaceutical research . Its molecular formula is C₁₈H₁₃NO, with a molecular weight of 259.30 g/mol . The compound's rigid, conjugated structure, which features a dibenzofuran core linked to an aniline group, creates an electron-rich aromatic system that enhances charge transport properties . This makes it exceptionally valuable as a key intermediate in the synthesis of organic semiconductors, particularly for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its amine group allows for straightforward functionalization, enabling its incorporation into more complex polymers and dendrimers for specialized coatings and sensor applications . The primary synthetic route for this compound is the Suzuki-Miyaura cross-coupling, which efficiently couples a halogenated dibenzofuran derivative with 4-aminophenylboronic acid using a palladium catalyst such as Pd(PPh₃)₂Cl₂ . This method is optimized in a tetrahydrofuran (THF)/water solvent system with a base like K₂CO₃, typically yielding 72-76% of the target product . Alternative synthetic pathways include the copper-catalyzed Ullmann-type coupling and the Buchwald-Hartwig amination, though these may offer lower yields or require longer reaction times . To preserve stability, this light-sensitive compound should be stored in a dark place under an inert atmosphere at room temperature . Researchers should note the associated safety warnings; the compound may be harmful if swallowed and causes skin and serious eye irritation . Appropriate personal protective equipment should be worn during handling. This product is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

4-dibenzofuran-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO/c19-14-8-5-12(6-9-14)13-7-10-16-15-3-1-2-4-17(15)20-18(16)11-13/h1-11H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFSAMGRDQEQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The Suzuki-Miyaura coupling represents the cornerstone of 4-(dibenzo[b,d]furan-3-yl)aniline synthesis, enabling efficient C–C bond formation between halogenated dibenzofuran derivatives and boronic acid-functionalized anilines. As exemplified in recent protocols, the reaction employs a palladium catalyst—typically Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂—to mediate the cross-coupling of 3-bromodibenzo[b,d]furan with 4-aminophenylboronic acid.

The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to yield the coupled product. Critical to success is the choice of base (K₂CO₃ or Na₂CO₃) and solvent system, with tetrahydrofuran (THF)/water mixtures demonstrating superior efficiency over purely aqueous or organic media.

Table 1: Standard Suzuki-Miyaura Conditions for this compound Synthesis

ParameterSpecification
CatalystPd(PPh₃)₂Cl₂ (5 mol%)
BaseK₂CO₃ (4 eq.)
SolventTHF/H₂O (3:1 v/v)
Temperature95°C
Reaction Time24 hours
Yield72–76%

Procedure and Optimization Insights

A representative procedure involves degassing a mixture of 3-bromodibenzo[b,d]furan (1.0 eq.), 4-aminophenylboronic acid (1.5 eq.), and Pd(PPh₃)₂Cl₂ in THF/H₂O under nitrogen. After heating at 95°C for 24 hours, the crude product is extracted with dichloromethane, dried over MgSO₄, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:4).

Key optimizations include:

  • Catalyst Loading : Reducing Pd concentration below 2 mol% decreases conversion rates, while exceeding 7 mol% promotes homocoupling byproducts.

  • Solvent Polarity : Polar aprotic solvents like DMF diminish yields due to amine coordination, whereas biphasic THF/H₂O systems enhance interfacial reactivity.

  • Protection Strategies : Although unprotected aniline boronic acids suffice for most couplings, acetylation of the amine group (to form 4-acetamidophenylboronic acid) prior to reaction prevents potential Pd poisoning in oxygen-sensitive conditions.

Ullmann-Type Coupling Approach

Copper-Catalyzed Conditions

For laboratories lacking access to advanced palladium catalysts, Ullmann couplings provide a cost-effective alternative. This method couples 3-iododibenzo[b,d]furan with 4-bromoaniline using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dimethylacetamide (DMAc) at 120°C. While economically favorable, the reaction suffers from prolonged reaction times (48–72 hours) and moderate yields (55–60%).

Table 2: Suzuki vs. Ullmann Coupling Performance Metrics

MetricSuzuki-MiyauraUllmann
Typical Yield72–76%55–60%
Catalyst CostHighLow
Reaction Time24 hours72 hours
Byproduct Formation<5%15–20%
ScalabilityExcellentModerate

The Ullmann route’s principal advantage lies in its tolerance toward electron-deficient aryl halides, which sometimes falter in Suzuki reactions. However, the method’s inferior regioselectivity and higher energy demands limit its industrial adoption.

Buchwald-Hartwig Amination Strategy

Recent advances in C–N bond-forming reactions have enabled the direct amination of dibenzofuran precursors. The Buchwald-Hartwig protocol couples 3-bromodibenzo[b,d]furan with aniline using Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in toluene at 110°C. This method bypasses boronic acid intermediates but requires stringent moisture control and delivers marginally lower yields (68–70%) compared to Suzuki couplings.

Evaluation of Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

Electrophilic activation of 3-nitrodibenzo[b,d]furan followed by displacement with ammonia represents a conceptually simple route. However, the nitro group’s poor leaving-group ability and the harsh reaction conditions (200°C, NH₃/EtOH) result in decomposition pathways, yielding <30% of the desired product.

Purification Techniques and Analytical Characterization

Solvent Recrystallization

The compound’s limited solubility in nonpolar solvents necessitates sequential recrystallization from ethanol/water (4:1). This step removes Pd residues and unreacted starting materials, achieving >99% purity as verified by HPLC.

Chromatographic Separation

Silica gel chromatography using gradient elution (hexane → ethyl acetate) effectively isolates the product from di-benzofuran byproducts. Critical to this process is the addition of 1% triethylamine to the mobile phase, which suppresses amine adsorption onto the stationary phase.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.3 Hz, 2H), 7.52–7.48 (m, 4H), 7.35 (t, J = 7.6 Hz, 2H), 6.72 (d, J = 8.3 Hz, 2H), 4.12 (s, 2H).

  • MS (ESI+) : m/z 260.2 [M+H]⁺, consistent with the molecular formula C₁₈H₁₃NO .

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzo[b,d]furan-3-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and aminated compounds .

Scientific Research Applications

4-(Dibenzo[b,d]furan-3-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-3-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2-(Dibenzo[b,d]furan-4-yl)phenyl)-3,5-bis(trifluoromethyl)aniline (7v)

  • Structure : Incorporates a dibenzofuran moiety and trifluoromethyl groups.
  • Properties : Exhibits high molecular weight (472.1133 g/mol) and distinct NMR shifts (e.g., ¹H NMR δ 8.45 ppm for aromatic protons), indicating strong electron-withdrawing effects from CF₃ groups .
  • Comparison : Unlike this compound, 7v’s CF₃ groups enhance oxidative stability but reduce hole mobility due to steric hindrance .

3-CDTPA

  • Structure : Cross-linked derivative of this compound with vinylphenyl groups.
  • Performance: Demonstrates superior HOMO energy (-5.50 eV) and thermal stability (T_d = 427°C) compared to non-cross-linked analogues, enabling applications in high-efficiency OLEDs .

Host Materials for OLEDs

DCDPA and t-DCDPA

  • Structure : Carbazole-based p-type hosts (e.g., 3,5-di(9H-carbazol-9-yl)-N,N-diphenylaniline).
  • Role : Used with n-type hosts like DBFTrz (2,8-bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan) in OLEDs.
  • Comparison : While DCDPA derivatives focus on carbazole’s hole-transport capabilities, this compound-based systems prioritize balanced charge transport via dibenzofuran’s planar π-system .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound C₁₈H₁₃NO 259.30 HOMO: -5.50 eV; T_d: 427°C; Hole mobility: 2.44 × 10⁻⁴ cm² V⁻¹ s⁻¹ OLEDs, Cross-linked polymers
7v C₂₆H₁₆F₆N₂O 472.11 ¹H NMR δ 8.45 (s, 2H); HRMS m/z: 472.1133 Pharmaceutical intermediates
DCDPA C₃₀H₂₁N₃ 415.51 Carbazole-based host; Used with DBFTrz in OLEDs OLED host materials
13e C₂₁H₁₇FNO₂ 346.37 ¹H NMR δ 6.85–7.35 (m, 8H); Melting point: 198–200°C Antiproliferative agents

Table 2: Thermal and Electrochemical Properties

Compound Decomposition Temp. (°C) HOMO (eV) LUMO (eV) Reference
3-CDTPA 427 -5.50 -2.10
DCDPA 320 -5.30 -2.00
This compound 300 (est.) -5.20 -1.90

Key Research Findings

  • Synthetic Flexibility : Derivatives of this compound can be tailored for specific applications. For example, cross-linking with vinyl groups enhances thermal stability by 127°C compared to the parent compound .
  • Biological Activity : While dihydrobenzooxazine derivatives (e.g., 13e) show antiproliferative activity (IC₅₀ < 10 µM), this compound itself is primarily explored in materials science .
  • Electrochemical Superiority : 3-CDTPA outperforms carbazole-based hosts (e.g., DCDPA) in hole mobility and HOMO depth, critical for reducing OLED operating voltages .

Biological Activity

4-(Dibenzo[b,d]furan-3-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Key Properties

  • Molecular Formula : C15_{15}H11_{11}N
  • Molecular Weight : 221.26 g/mol
  • CAS Number : 60146103

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's aniline group can form hydrogen bonds with target proteins, while the dibenzo[b,d]furan moiety may engage in hydrophobic interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dibenzo[b,d]furan derivatives, including this compound. For example, compounds derived from dibenzo[b,d]furan have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Study ReferenceCell Line TestedIC50_{50} (µM)Mechanism of Action
MCF-712.5Apoptosis Induction
A54915.0Cell Cycle Arrest

Antioxidant and Antibacterial Activities

In addition to anticancer properties, this compound has been evaluated for its antioxidant and antibacterial activities. Research indicates that the compound exhibits significant antioxidant activity, which can mitigate oxidative stress in biological systems.

Antioxidant Activity Data

Assay TypeIC50_{50} (µM)
DPPH Radical Scavenging25.0
ABTS Radical Scavenging30.0

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes linked to inflammatory processes. For instance, studies indicate that it can act as a phosphodiesterase (PDE) inhibitor, which plays a role in regulating inflammatory responses.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells.

Case Study 2: Antioxidant Effects in Cellular Models

In vitro experiments using human fibroblasts showed that treatment with the compound significantly reduced markers of oxidative stress. This suggests potential applications in protective therapies against age-related diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Dibenzo[b,d]furan-3-yl)aniline and its derivatives?

  • Methodology : Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling or copper-catalyzed amination. For example, derivatives like 3-CDTPA (a cross-linked variant) are synthesized via divinyl-functionalization of the dibenzofuran core, followed by thermal curing at 150°C for 30 minutes to achieve cross-linking . Copper-catalyzed amination protocols (e.g., GP-4 in ) are also effective for introducing amino groups to electrophilic positions .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodology : Use 1H^1 \text{H} NMR and mass spectrometry (MS) to confirm molecular structure and purity. Thermal stability is assessed via thermogravimetric analysis (TGA; e.g., Td=427CT_d = 427^\circ \text{C} for 3-CDTPA) . Electrochemical properties, such as HOMO energy levels (e.g., −5.50 eV), are determined using cyclic voltammetry .

Q. What are the thermal stability requirements for this compound in optoelectronic applications?

  • Methodology : High thermal stability (e.g., Td>400CT_d > 400^\circ \text{C}) is critical for device longevity. TGA and differential scanning calorimetry (DSC) are used to evaluate decomposition temperatures and phase transitions, ensuring compatibility with device fabrication processes (e.g., OLED layer deposition at elevated temperatures) .

Advanced Research Questions

Q. How do substituents on the dibenzofuran core influence electrochemical and optoelectronic properties?

  • Methodology : Substituents like vinyl groups significantly alter HOMO/LUMO levels and charge transport. For example, 3-CDTPA exhibits high hole mobility (2.44×104cm2V1s12.44 \times 10^{-4} \, \text{cm}^2 \, \text{V}^{-1} \, \text{s}^{-1}) due to enhanced π-conjugation from cross-linking . Comparative studies using density functional theory (DFT) can model substituent effects on electronic structure .

Q. How can researchers address low yields in synthesizing dibenzofuran-aniline derivatives?

  • Methodology : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) and purification techniques. highlights low yields (10–32%) for similar compounds, suggesting the need for iterative optimization of coupling reactions or alternative routes like Buchwald-Hartwig amination . Column chromatography with optimized solvent systems (e.g., hexanes/EtOAC/DCM gradients) improves purity .

Q. What strategies mitigate data contradictions when correlating molecular structure with OLED device performance?

  • Methodology : Control experiments isolating variables (e.g., film morphology vs. electronic properties) are critical. For instance, uniform surface morphology (RMS roughness = 0.95 nm) in 3-CDTPA reduces current leakage in OLEDs, while conflicting data may arise from inconsistent layer thickness or interfacial defects . Use atomic force microscopy (AFM) and impedance spectroscopy to resolve such discrepancies .

Q. How can hole mobility be optimized in dibenzofuran-aniline-based materials?

  • Methodology : Cross-linking strategies (e.g., divinyl-functionalization) enhance intermolecular charge transport. Mobility is quantified via space-charge-limited current (SCLC) or time-of-flight (TOF) measurements. For example, 3-CDTPA achieves 2.44×104cm2V1s12.44 \times 10^{-4} \, \text{cm}^2 \, \text{V}^{-1} \, \text{s}^{-1} by balancing conjugation length and molecular packing .

Key Research Insights

  • Synthetic Challenges : Low yields in coupling reactions (e.g., 10–32% in ) highlight the need for catalyst screening (e.g., Pd vs. Cu systems) .
  • Device Integration : In OLEDs, this compound derivatives function as hole-transport layers (HTLs) or emitters. Their performance depends on interfacial compatibility with adjacent layers (e.g., TAPC, HATCN) and thermal stability during device operation .
  • Functionalization Strategies : Chemical modification with electron-donating/withdrawing groups (e.g., methoxy, trifluoromethyl) tunes optoelectronic properties. Aniline derivatives functionalized with heterocycles (e.g., thiophene) further enhance charge delocalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.